Octaphenylcyclotetrasilane

Übersicht

Beschreibung

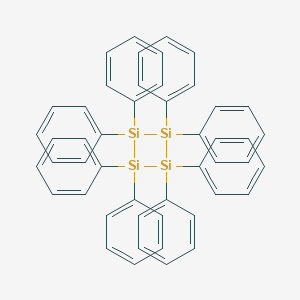

Octaphenylcyclotetrasilane: is a chemical compound with the molecular formula C48H40Si4 It is a member of the cyclotetrasilane family, characterized by a four-membered silicon ring with phenyl groups attached to each silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Octaphenylcyclotetrasilane can be synthesized through the hydrolysis of diphenyldichlorosilane in the presence of a base catalyst. The reaction typically involves the following steps:

Preparation of Diphenyldichlorosilane: This precursor is synthesized by reacting chlorobenzene with silicon tetrachloride in the presence of a catalyst.

Hydrolysis Reaction: Diphenyldichlorosilane is then hydrolyzed in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production methods are less common. The compound is typically produced in small quantities for research purposes rather than large-scale industrial applications.

Analyse Chemischer Reaktionen

Reaction Parameters:

| Step | Reagents/Conditions | Catalyst | Yield |

|---|---|---|---|

| Alcoholysis | 2 moles ROH per mole (C₆H₅)₂SiCl₂ | None | ~70% |

| Hydrolysis | 1–4 moles H₂O, 40–80°C | Alkali (10–5000 ppm) | 68–72% |

| Distillation | Water-immiscible solvent (e.g., toluene) | None | N/A |

Base-Catalyzed Hydrolysis of Diphenyldihalogenosilanes

A one-step method involves direct hydrolysis of diphenyldihalogenosilanes [(C₆H₅)₂SiX₂, X = Cl/Br] in aprotic solvents (e.g., THF):

-

Mechanism : Slow addition of silane to aqueous NaOH induces condensation, forming the cyclotetrasiloxane ring.

-

Key Advantage : Avoids intermediate isolation, simplifying production .

Critical Conditions:

| Parameter | Value |

|---|---|

| Temperature | 25–50°C |

| Solvent | Tetrahydrofuran (THF) |

| Catalyst | NaOH (10–20% aqueous) |

| Reaction Time | 2–6 hours |

Rearrangement Reactions

Octaphenylcyclotetrasiloxane undergoes acid- or base-catalyzed ring-opening polymerization (ROP) to form polydiphenylsiloxanes. For example:

-

Base-Catalyzed ROP : Using KOH, the cyclic tetramer opens to yield linear polymers with Si–O–Si backbones .

-

Applications : These polymers are precursors to heat-resistant silicones used in aerospace and electronics .

Functionalization with Pyrenyl Groups

Recent studies demonstrate its utility in synthesizing luminescent cyclosiloxanes:

-

Pyrenyl Substitution : Reaction with pyrenyl lithium reagents replaces phenyl groups, creating derivatives like octa(1-pyrenyl)cyclotetrasiloxane.

-

Photophysical Data :

Solvent λ<sub>abs</sub> (nm) λ<sub>em</sub> (nm) Quantum Yield Cyclohexane 336.0, 352.5 467.2 0.235 CHCl₃ 337.0, 353.5 471.4 0.137 DMSO 337.5, 353.5 481.6 0.210

This functionalization enhances applications in optoelectronics and sensors .

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Applications in Material Science

2.1. Anti-Stiction Coatings for MEMS

One of the prominent applications of OPCTS is as an anti-stiction coating for micro-electromechanical systems (MEMS). The unique siloxane structure provides low friction properties, which are essential in preventing stiction (the tendency of microcomponents to stick together) during operation . This application is critical in enhancing the reliability and performance of MEMS devices.

2.2. Thermal Management Coatings

OPCTS has also been explored as a heat dissipation coating. Its thermal stability and insulating properties make it suitable for use in electronics where efficient heat management is crucial . The ability to maintain performance under high temperatures positions OPCTS as a valuable material in the electronics industry.

Polymer Science

3.1. Hybrid Microporous Polymers

Recent studies have demonstrated that OPCTS can be utilized in the synthesis of organic-inorganic hybrid microporous polymers. These materials exhibit significant adsorption capabilities for gases such as CO2, making them promising candidates for environmental applications, including carbon capture technologies . The incorporation of OPCTS into polymer matrices enhances their mechanical properties and thermal stability.

3.2. Polymorphism Studies

Research into the polymorphic forms of OPCTS has revealed that it exhibits multiple crystalline structures, each with distinct physical properties. Understanding these polymorphs can lead to tailored applications in pharmaceuticals and materials science, where specific crystalline forms may offer enhanced solubility or stability .

Optoelectronic Applications

OPCTS has shown potential in optoelectronic applications due to its photophysical properties when modified with various functional groups. For instance, studies involving pyrenyl-substituted siloxanes have indicated that these compounds can exhibit unique fluorescence properties, which are advantageous in sensor technologies and organic light-emitting diodes (OLEDs) .

Table 1: Summary of Applications of Octaphenylcyclotetrasilane

| Application Area | Description | Key Benefits |

|---|---|---|

| Anti-Stiction Coatings | Used in MEMS to reduce friction between components | Enhances reliability |

| Thermal Management Coatings | Acts as a heat dissipation layer in electronic devices | Maintains performance at high temps |

| Hybrid Microporous Polymers | Forms polymers with significant gas adsorption capabilities | Potential for carbon capture |

| Optoelectronic Applications | Modified for use in sensors and OLEDs | Unique fluorescence properties |

| Polymorphism Studies | Investigates different crystalline forms | Tailored material properties |

Case Study: Hybrid Microporous Polymers

In a recent study, researchers synthesized hybrid microporous polymers incorporating OPCTS and evaluated their CO2 adsorption capacity under varying conditions. The results indicated that these materials not only exhibited high adsorption rates but also maintained structural integrity after multiple cycles, showcasing the potential for real-world applications in environmental remediation .

Wirkmechanismus

The mechanism of action of octaphenylcyclotetrasilane primarily involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds contribute to the compound’s stability and reactivity. The phenyl groups attached to the silicon atoms provide steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Octaphenylcyclotetrasiloxane: Similar in structure but contains oxygen atoms in the ring.

Tetraphenylsilane: Contains a single silicon atom bonded to four phenyl groups.

Hexaphenylcyclotrisilane: Contains a three-membered silicon ring with phenyl groups.

Uniqueness: Octaphenylcyclotetrasilane is unique due to its four-membered silicon ring structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various scientific research applications.

Biologische Aktivität

Octaphenylcyclotetrasilane (OPCTS) is a siloxane compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of OPCTS, including its synthesis, chemical properties, and relevant case studies that highlight its applications in various fields, particularly in biomedical research.

Chemical Structure and Properties

OPCTS, with the chemical formula , consists of a cyclic siloxane framework with eight phenyl groups attached. This structure contributes to its stability and solubility characteristics, which are crucial for its biological applications.

| Property | Value |

|---|---|

| Molecular Weight | 1463.94 g/mol |

| CAS Number | 546-56-5 |

| EINECS | 208-904-9 |

| Solubility | Sparingly soluble in acetone |

| Melting Point | Not specified |

Antiviral and Anticancer Properties

Recent studies have indicated that OPCTS may have antiviral and anticancer properties. Research has shown that derivatives of fullerene compounds, when combined with OPCTS, exhibit enhanced biological activities. For instance, the interaction of OPCTS with C60 fullerene has been studied for its potential to produce rearranged fullerene derivatives that could be effective against certain viral infections .

The proposed mechanism for the biological activity of OPCTS involves the generation of reactive oxygen species (ROS) upon photoexcitation. This process can lead to cellular damage in targeted cells, making it a candidate for photodynamic therapy (PDT). In PDT, compounds like OPCTS are used as photosensitizers that generate ROS when exposed to light, leading to the destruction of cancer cells .

Case Study: Photodynamic Therapy Applications

A notable case study involved the use of OPCTS in combination with light exposure to treat cancer cells in vitro. The results demonstrated a significant reduction in cell viability, indicating that OPCTS could serve as an effective photosensitizer in PDT protocols. The study highlighted the importance of optimizing light wavelength and exposure time to maximize therapeutic effects .

Synthesis and Production

The production of OPCTS typically involves hydrolysis and condensation reactions of diphenyldichlorosilane in organic solvents. Several methods have been documented, including base-catalyzed hydrolysis, which yields high-purity OPCTS suitable for biological applications .

Table 2: Synthesis Methods for this compound

| Method | Description |

|---|---|

| Base-Catalyzed Hydrolysis | Involves diphenyldichlorosilane in aprotic solvents; yields >90% purity |

| Alcoholysis Reaction | Requires alcohols and water; controlled conditions enhance yield |

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4-octakis-phenyltetrasiletane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H40Si4/c1-9-25-41(26-10-1)49(42-27-11-2-12-28-42)50(43-29-13-3-14-30-43,44-31-15-4-16-32-44)52(47-37-21-7-22-38-47,48-39-23-8-24-40-48)51(49,45-33-17-5-18-34-45)46-35-19-6-20-36-46/h1-40H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBOFSJQAKACCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061432 | |

| Record name | Cyclotetrasilane, octaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

729.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Octaphenylcyclotetrasilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16252 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1065-95-8 | |

| Record name | 1,1,2,2,3,3,4,4-Octaphenylcyclotetrasilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octaphenylcyclotetrasilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001065958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octaphenylcyclotetrasilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclotetrasilane, 1,1,2,2,3,3,4,4-octaphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclotetrasilane, octaphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octaphenylcyclotetrasilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTAPHENYLCYCLOTETRASILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER3BHG7KRY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.